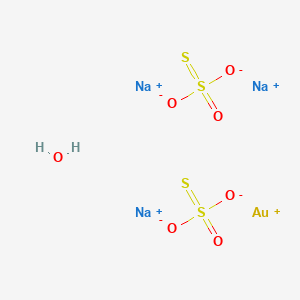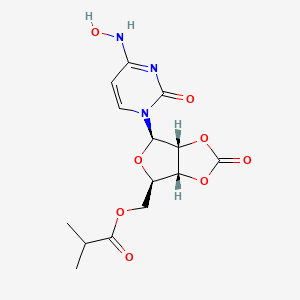
Tirfipiravir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirfipiravir is a nucleoside compound and antiviral agent designed to combat viral infections, particularly those caused by influenza viruses and the novel coronavirus. Its molecular formula is C14H17N3O8, and it has a molecular weight of 355.3 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tirfipiravir can be synthesized through a series of chemical reactions involving the formation of nucleoside analogs. The synthesis typically involves the following steps:
Formation of the Base: The base component of this compound is synthesized through a reaction involving the appropriate starting materials.
Attachment of the Sugar Moiety: The base is then attached to a sugar moiety, usually ribose or deoxyribose, through glycosidic bond formation.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Tirfipiravir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions are employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further studied for their biological activity.
Wissenschaftliche Forschungsanwendungen
Tirfipiravir has several scientific research applications, including:
Chemistry: Used as a nucleoside analog in chemical synthesis and structural studies.
Biology: Investigated for its antiviral properties against influenza and coronavirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and research tools.
Wirkmechanismus
Tirfipiravir exerts its antiviral effects by interfering with the viral replication process. It targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA. This disruption prevents the virus from replicating and spreading within the host organism.
Molecular Targets and Pathways Involved:
Viral RNA-dependent RNA Polymerase: The primary molecular target of this compound.
RNA Synthesis Pathway: The pathway involved in viral RNA synthesis is disrupted by this compound.
Vergleich Mit ähnlichen Verbindungen
Ribavirin: Another nucleoside analog with antiviral properties.
Remdesivir: A nucleotide analog used in the treatment of COVID-19.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
2759996-93-3 |
|---|---|
Molekularformel |
C14H17N3O8 |
Molekulargewicht |
355.30 g/mol |
IUPAC-Name |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
KDWNZFQMGWEBAL-QCNRFFRDSA-N |
Isomerische SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
Kanonische SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


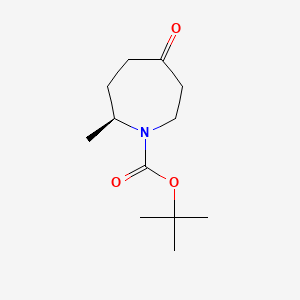
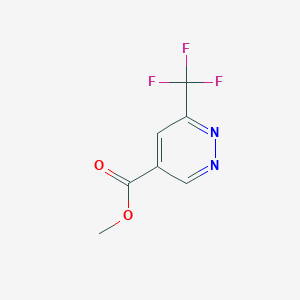
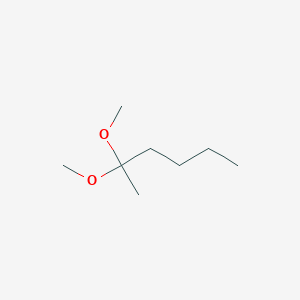
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
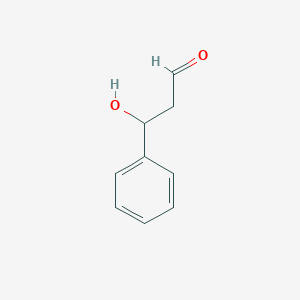
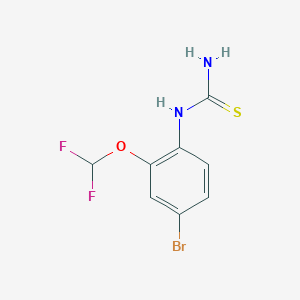
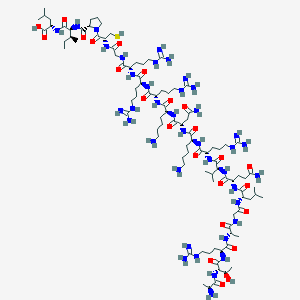
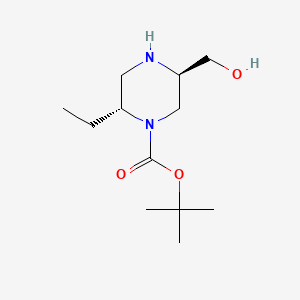
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
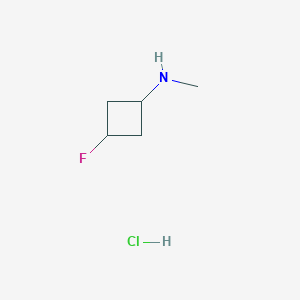
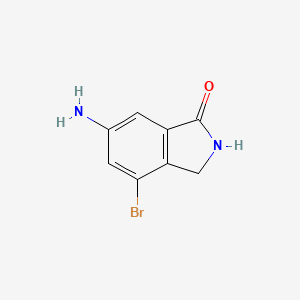
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
